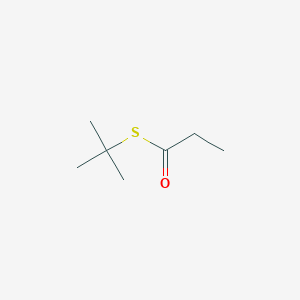
Propanethioic acid, S-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanethioic acid, S-(1,1-dimethylethyl) ester is an organic compound with the molecular formula C7H14OSThis compound is part of the ester family, which are characterized by their pleasant odors and are often used in perfumes and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanethioic acid, S-(1,1-dimethylethyl) ester can be synthesized through the esterification of propanethioic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation may be employed to separate the ester from the reaction mixture and remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Propanethioic acid, S-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Propanethioic acid, S-(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of propanethioic acid, S-(1,1-dimethylethyl) ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The molecular pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, tert-butyl ester: Similar in structure but lacks the sulfur atom.
Propanethioic acid, S-(1-methylethyl) ester: Similar but with a different alkyl group attached to the sulfur atom
Uniqueness
Propanethioic acid, S-(1,1-dimethylethyl) ester is unique due to the presence of both an ester and a thioester group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
61540-13-4 |
|---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
S-tert-butyl propanethioate |
InChI |
InChI=1S/C7H14OS/c1-5-6(8)9-7(2,3)4/h5H2,1-4H3 |
InChI Key |
JEGFJPIEPWLJJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















